pseudo-UTP

mRNA synthesis in vitro transcription T7 RNA polymerase

Pseudouridine-5′-triphosphate (Pseudo-UTP, ΨTP) is a C5-glycosidic isomer of uridine triphosphate (UTP) that serves as a modified nucleotide substrate for T7, SP6, and T3 RNA polymerases during in vitro transcription. This substitution replaces uridine with pseudouridine (Ψ), the most abundant naturally occurring RNA modification across all domains of life.

Molecular Formula C9H11N2O15P3-4
Molecular Weight 480.11 g/mol
Cat. No. B15598665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepseudo-UTP
Molecular FormulaC9H11N2O15P3-4
Molecular Weight480.11 g/mol
Structural Identifiers
InChIInChI=1S/C9H15N2O15P3/c12-5-4(2-23-28(19,20)26-29(21,22)25-27(16,17)18)24-7(6(5)13)3-1-10-9(15)11-8(3)14/h1,4-7,12-13H,2H2,(H,19,20)(H,21,22)(H2,16,17,18)(H2,10,11,14,15)/p-4/t4-,5-,6-,7+/m1/s1
InChIKeyVEWJOCYCKIZKKV-GBNDHIKLSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Pseudo-UTP for mRNA Synthesis: Product Overview and Baseline Specifications


Pseudouridine-5′-triphosphate (Pseudo-UTP, ΨTP) is a C5-glycosidic isomer of uridine triphosphate (UTP) that serves as a modified nucleotide substrate for T7, SP6, and T3 RNA polymerases during in vitro transcription [1]. This substitution replaces uridine with pseudouridine (Ψ), the most abundant naturally occurring RNA modification across all domains of life [2]. When incorporated into mRNA, Pseudo-UTP confers enhanced nuclease resistance, reduced innate immune activation, and improved translational properties relative to unmodified UTP-containing transcripts .

Why UTP or Alternative Uridine Analogs Cannot Substitute for Pseudo-UTP in mRNA Therapeutics


Unmodified UTP-containing mRNA triggers robust innate immune responses via TLR3, TLR7, TLR8, and RIG-I sensors, resulting in rapid degradation and translational arrest in mammalian cells [1]. While alternative modified nucleotides such as N1-methylpseudouridine-5′-triphosphate (N1-Me-Pseudo-UTP) and 5-methoxy-UTP also reduce immunogenicity, they exhibit distinct incorporation efficiencies, translational fidelity profiles, and sequence-context dependencies that preclude simple one-to-one substitution [2]. T7 RNA polymerase discriminates among these UTP analogs in a sequence-dependent manner, with insertion yields for ΨTP versus UTP spanning 20–65% and m¹ΨTP versus UTP spanning 15–70% depending on adjacent nucleotide context [2]. These quantitative differences mandate compound-specific optimization of IVT conditions and preclude generic analog interchange without revalidation.

Pseudo-UTP vs. UTP and N1-Methylpseudo-UTP: Quantitative Differentiation Evidence


T7 RNA Polymerase Incorporation Efficiency: Sequence-Dependent Yields for Pseudo-UTP vs. UTP

In a running-start T7 RNA polymerase assay with competing mixtures of UTP and ΨTP, the insertion yield for ΨTP relative to UTP varied substantially across sequence contexts, spanning a range of 20–65% [1]. Doubly-modified contexts exhibited high yields of ΨTP insertion on the 5′ side but lower yields on the 3′ side [1]. For comparison, N1-methylpseudouridine-5′-triphosphate (m¹ΨTP) produced variable yields differing by 15–70% versus UTP across the same sequence contexts [1].

mRNA synthesis in vitro transcription T7 RNA polymerase

mRNA Intracellular Stability: Half-Life Extension of Pseudo-UTP-Modified Transcripts

Pseudouridine-modified mRNA demonstrates a 2- to 4-fold increase in intracellular stability versus unmodified mRNA in mammalian cells [1]. In HEK293T cells, pseudouridine substitution increases intracellular stability by 2–8-fold compared to unmodified UTP [2]. In mammalian cell lysates at 37°C, pH 7.4 over 2 hours, RNAs synthesized with Pseudo-UTP show 2–4× greater half-life versus unmodified RNA [3]. Additionally, pseudouridine-modified mRNAs retain functional integrity for 24–48 hours post-transfection, compared to unmodified RNA which degrades within 6–12 hours under identical conditions [4].

mRNA stability nuclease resistance therapeutic mRNA

Translation Efficiency: Pseudo-UTP Enhances Protein Output vs. Unmodified UTP

Translation efficiency of pseudouridine-containing mRNA is increased by 1.5–3× over unmodified transcripts in multiple mammalian cell lines [1]. Peer-reviewed studies have shown that pseudouridine-modified RNAs exhibit up to a 3-fold increase in half-life and a corresponding boost in translation efficiency [2]. However, it is noted that N1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression (up to 44-fold higher reporter gene expression when combined with 5-methylcytidine) and reduced immunogenicity in mammalian cell lines and mice [3].

translation efficiency protein expression mRNA therapeutics

Immunogenicity Reduction: Pseudo-UTP Attenuates Innate Immune Activation

mRNA synthesized with Pseudo-UTP reduces interferon-α production by up to 80% in human dendritic cells compared to unmodified mRNA [1]. Pseudo-UTP-modified mRNA also reduces activation of pattern recognition receptors including TLR3, TLR7, TLR8, and RIG-I, thereby minimizing innate immune responses responsible for degradation and translation inhibition [2]. However, N1-methylpseudouridine-incorporated mRNA further reduces intracellular innate immunogenicity compared to pseudouridine-incorporated mRNA, resulting in improved cellular viability after in vitro transfection [3].

immunogenicity innate immunity TLR signaling

Translational Fidelity: Pseudouridine Stabilizes Mismatches, a Potential Limitation Relative to N1-Methylpseudouridine

Unlike pseudouridine, N1-methylpseudouridine does not stabilize mismatches, maintaining translational fidelity [1]. Pseudouridine has been shown to stabilize mismatches and can reduce reverse transcriptase accuracy, whereas N1-methylpseudouridine has been demonstrated to produce accurately translated protein products without increasing miscoding rates [1]. Studies confirm that mRNAs containing N1-methylpseudouridine are translated with fidelity indistinguishable from their unmodified counterparts [2].

translational fidelity miscoding mRNA accuracy

Pseudo-UTP Procurement: Recommended Research and Industrial Application Scenarios


mRNA Vaccine Antigen Discovery and Preclinical Optimization

Pseudo-UTP is well-suited for early-stage vaccine antigen screening where 1.5–3× translation enhancement over unmodified UTP [1] and up to 80% reduction in IFN-α production [2] provide sufficient expression and immunogenicity control without the higher cost of N1-methylpseudouridine-UTP. The well-characterized sequence-context dependency of ΨTP incorporation (20–65% yield range) [3] enables rational template design to maximize full-length transcript yields.

Functional Genomics and Reporter Gene Assays Requiring Extended Expression Windows

For cell-based assays where unmodified mRNA degrades within 6–12 hours post-transfection, Pseudo-UTP-modified transcripts retain functional integrity for 24–48 hours [4]. The 2–8× increase in intracellular stability in HEK293T cells [5] enables sustained reporter expression, reducing the need for multiple transfections and improving assay reproducibility.

Cost-Sensitive mRNA Production for Academic and Exploratory Research

Pseudo-UTP offers a more economical alternative to N1-methylpseudouridine-UTP [6] while still providing substantial improvements over unmodified UTP in stability (2–4× half-life extension) [7], translation efficiency (1.5–3×) [5], and immunogenicity reduction (~80% IFN-α decrease) [2]. This cost-effectiveness makes Pseudo-UTP appropriate for high-throughput screening and academic research where the maximal expression gains of m¹Ψ are not required.

RNA Structural Biology Studies Leveraging Natural Pseudouridine Chemistry

Pseudouridine is the most abundant naturally occurring RNA modification across all domains of life . The unique C–C glycosidic bond of Pseudo-UTP introduces an extra N-H donor that alters hydrogen bonding and base stacking interactions , making it the appropriate choice for studies investigating native RNA structure, epitranscriptomic mechanisms, or RNA-protein interactions that require the authentic pseudouridine modification rather than synthetic methylated derivatives.

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